N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide
Description
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide is a phthalazinone derivative characterized by a 3,4-dihydrophthalazin-4-one core substituted with a pyrrolidinylethyl group and a cyclopentanecarboxamide moiety. The pyrrolidinylethyl side chain introduces basicity, which may enhance solubility and receptor interactions, while the cyclopentane carboxamide contributes to lipophilicity, influencing membrane permeability and metabolic stability. Although direct synthetic or biological data for this compound are absent in the provided evidence, its structural features align with analogs discussed in pharmacological and synthetic literature.
Properties
IUPAC Name |
N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-20(16-7-1-2-8-16)22-15-19-17-9-3-4-10-18(17)21(27)25(23-19)14-13-24-11-5-6-12-24/h3-4,9-10,16H,1-2,5-8,11-15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWIORGVNZBCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone core, followed by the introduction of the pyrrolidine ring and the cyclopentanecarboxamide group. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Heterocycles :
- Target Compound: Phthalazinone (two fused six-membered rings, one containing two nitrogen atoms).
- Chromen-Pyrazolo Pyrimidine () : Combines a chromen (benzopyran) core with a pyrazolo[3,4-d]pyrimidine system, creating a polycyclic framework with fluorinated aryl groups .
- Naphthyridine () : A bicyclic structure with two adjacent nitrogen atoms, modified with adamantyl and pentyl substituents .
Key Substituents :
- The target’s pyrrolidinylethyl group contrasts with the fluorophenyl () and adamantyl () moieties. Adamantyl substituents increase steric bulk, often improving receptor selectivity .
Physicochemical Properties
Notes:
- The fluorinated compound (Example 53) exhibits a higher molecular weight and melting point, likely due to aromatic stacking and halogen interactions.
- The target’s cyclopentane carboxamide may confer intermediate lipophilicity compared to adamantyl (highly lipophilic) and pyrrolidinylethyl (moderately polar) groups.
Biological Activity
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)cyclopentanecarboxamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 444.5 g/mol. Its structure features a cyclopentanecarboxamide backbone linked to a pyrrolidinyl-substituted dihydrophthalazine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O4 |
| Molecular Weight | 444.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Preliminary studies indicate that this compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the compound's effect on cancer cell lines, revealing that it significantly reduced cell viability in breast and ovarian cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Neuroprotective Effects : Another research focused on its neuroprotective properties in models of neurodegeneration. Results showed that the compound could mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Properties : The compound demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines in activated macrophages. This suggests its utility in managing inflammatory conditions.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
